molecular formula C10H13NO B14833765 5-Cyclopropoxy-2-ethylpyridine

5-Cyclopropoxy-2-ethylpyridine

Katalognummer: B14833765
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: ZBLROJKOOXUUQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-2-ethylpyridine is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound is characterized by a pyridine ring substituted with an ethyl group at the 2-position and a cyclopropoxy group at the 5-position. It is a member of the pyridine family, which is known for its wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

The synthesis of 5-Cyclopropoxy-2-ethylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial production methods for this compound may involve more efficient and scalable processes. For example, continuous flow reactors can be used to optimize reaction conditions and improve yields. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process .

Analyse Chemischer Reaktionen

5-Cyclopropoxy-2-ethylpyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-2-ethylpyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-2-ethylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

The molecular targets and pathways involved in its mechanism of action depend on the specific application and the biological system being studied. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .

Vergleich Mit ähnlichen Verbindungen

5-Cyclopropoxy-2-ethylpyridine can be compared with other similar compounds, such as:

    2-Ethylpyridine: This compound lacks the cyclopropoxy group and has different chemical and biological properties.

    5-Ethyl-2-methylpyridine: This compound has a methyl group instead of a cyclopropoxy group at the 5-position.

    Cyclopropylpyridine: This compound has a cyclopropyl group directly attached to the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropoxy group provides additional reactivity and potential for the development of novel derivatives with unique applications .

Eigenschaften

Molekularformel

C10H13NO

Molekulargewicht

163.22 g/mol

IUPAC-Name

5-cyclopropyloxy-2-ethylpyridine

InChI

InChI=1S/C10H13NO/c1-2-8-3-4-10(7-11-8)12-9-5-6-9/h3-4,7,9H,2,5-6H2,1H3

InChI-Schlüssel

ZBLROJKOOXUUQO-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC=C(C=C1)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.